molecular formula C18H16F3N5O2 B2621299 N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-35-8

N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2621299
CAS No.: 1396879-35-8
M. Wt: 391.354
InChI Key: ZQJITAUMVPRKFR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a methoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitriles with azide sources under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the 3-methoxyphenethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The tetrazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The methoxyphenethyl moiety can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenethyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
  • N-(3-methoxyphenethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
  • N-(3-methoxyphenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research where such properties are desirable for drug development.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-28-15-4-2-3-12(11-15)9-10-22-17(27)16-23-25-26(24-16)14-7-5-13(6-8-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJITAUMVPRKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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